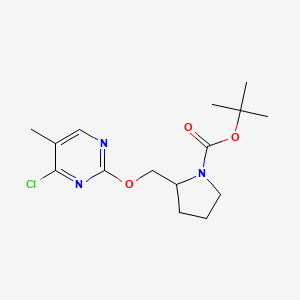

tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Description

The compound tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (molecular formula: C₁₅H₂₂ClN₃O₃; molecular weight: 327.8 g/mol) is a nitrogen-containing heterocyclic derivative featuring a pyrrolidine backbone modified with a tert-butyl carbamate group and a pyrimidinyloxy substituent. The pyrimidine ring is substituted at the 4-position with chlorine and the 5-position with a methyl group, conferring distinct electronic and steric properties. Its structural complexity necessitates advanced analytical techniques, such as NMR and mass spectrometry, for characterization .

Properties

IUPAC Name |

tert-butyl 2-[(4-chloro-5-methylpyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3/c1-10-8-17-13(18-12(10)16)21-9-11-6-5-7-19(11)14(20)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUVIWLNOWPYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)OCC2CCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring and a chlorinated pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in developing pharmaceuticals that target specific biological pathways.

The molecular formula of this compound is , with a molecular weight of approximately 327.81 g/mol. Its structure allows for various chemical reactions typical of esters and amines, which are crucial for modifying the compound to enhance biological activity or facilitate further synthesis.

The biological activity of this compound can be attributed to its interaction with various biological targets. Interaction studies have demonstrated its binding affinity with cholinesterases, which are crucial enzymes in neurotransmission. Compounds with similar structures have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for neuroprotective applications .

In Vitro Studies

In vitro studies have evaluated the inhibitory effects of related compounds on AChE and BChE. For instance, proline-based carbamates have demonstrated moderate inhibitory effects against AChE, with IC50 values ranging from 28 μM to over 46 μM . While specific data for this compound is limited, the structural similarities suggest it may exhibit comparable activity.

Antiviral Potential

The antiviral potential of pyrrolidine derivatives has been explored extensively. Compounds structurally related to this compound have shown efficacy against various viruses, including HIV and tobacco mosaic virus (TMV). For example, certain pyrrolidine derivatives exhibited strong antiviral activity with EC50 values as low as 3.98 μM against HIV . This suggests that the compound may also possess antiviral properties worth investigating.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity | IC50/EC50 Values |

|---|---|---|---|

| Compound A | Pyrrolidine ring, chlorinated pyrimidine | AChE inhibitor | IC50 = 46.35 μM |

| Compound B | Pyrrolidine with different substitutions | Anti-HIV | EC50 = 3.98 μM |

| Compound C | Similar pyrrolidine structure | Antiviral against TMV | EC50 = 58.7 μg/mL |

This table illustrates how variations in functional groups can significantly affect biological activity and reactivity profiles.

Case Studies

Recent research highlights the importance of pyrrolidine derivatives in drug development:

- Anticholinesterase Activity : A study focused on proline-based carbamates demonstrated their ability to inhibit cholinesterases effectively, suggesting that modifications to the pyrrolidine structure could enhance selectivity and potency .

- Antiviral Studies : Another research effort explored the antiviral capabilities of pyrrolidine derivatives against TMV and other viruses, providing insights into their mechanisms of action and therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

The primary applications of tert-butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate are in the development of pharmaceuticals targeting specific biological pathways. The compound's unique structural features enable it to interact with various biological targets, making it a candidate for drug development.

Key Areas of Research:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth .

- Antimicrobial Properties: The chlorinated pyrimidine component is known for its antimicrobial activity, potentially making this compound effective against resistant strains of bacteria .

Case Study: Anticancer Research

A study evaluated the efficacy of related pyrimidine derivatives against cancer cell lines. The results indicated that modifications in the pyrrolidine structure significantly enhanced the inhibitory effects on cell proliferation, suggesting that this compound could be optimized for improved anticancer activity .

Agrochemical Applications

The compound also shows promise in agrochemicals, particularly as a building block for designing new herbicides or pesticides. Its ability to interact with biological systems can be harnessed to develop compounds that selectively target pests without affecting beneficial organisms.

Potential Uses:

- Herbicide Development: The structural similarity to known herbicides suggests potential efficacy in weed management strategies.

- Pesticide Formulations: The compound's reactivity can be exploited to create formulations that enhance pest resistance .

Chemical Reactivity and Modifications

The chemical reactivity of this compound can be explored through various reactions typical of esters and amines. Key reactions include:

| Reaction Type | Description |

|---|---|

| Ester Hydrolysis | Breakdown into carboxylic acid and alcohol |

| Amine Substitution | Introduction of different amine groups |

| Nucleophilic Addition | Formation of new carbon-carbon bonds |

These reactions are crucial for modifying the compound to enhance its biological activity or facilitate further synthesis .

Comparison with Similar Compounds

Key Observations :

Target Compound vs. tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

- Synthetic Route : The target likely involves nucleophilic substitution between a pyrrolidine-hydroxymethyl intermediate and 4-chloro-5-methylpyrimidin-2-ol. In contrast, describes mesylation (addition of methylsulfonyl group) using methanesulfonyl chloride under basic conditions .

- Yield : While the target’s yield is unspecified, the mesylated analog in achieved 92% yield, highlighting efficient sulfonate ester formation .

Target Compound vs. tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate

- Chirality : Both compounds exhibit stereochemical complexity, but the target lacks described stereochemistry in the evidence. employs chiral starting materials (e.g., (2S,5R)-pyrrolidine) to control configuration .

- Reagents: uses cesium carbonate and thiophenol for deprotection, whereas the target’s synthesis may require milder bases due to pyrimidine’s sensitivity .

Analytical Comparison

NMR and MS Data

- Target Compound : Expected ¹H NMR signals include pyrrolidine protons (δ 1.4–3.5 ppm), pyrimidine protons (δ 8.0–8.5 ppm), and tert-butyl groups (δ 1.2–1.4 ppm).

- Pyridine Analogs : reports pyridine protons at δ 6.8–8.2 ppm, with coupling constants (e.g., J = 5.1 Hz) indicating spatial proximity to oxygenated substituents .

- HRMS : The target’s [M+H]⁺ ion would align with m/z ≈ 328.1, whereas ’s pyridine derivative shows m/z = 392.2 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via a mixed anhydride intermediate. A typical procedure involves reacting the carboxylic acid precursor with isobutyl chloroformate and DIPEA in CH2Cl2 to form the anhydride, followed by coupling with a nucleophile (e.g., 2-amino-2-methylpropanol). Key steps include monitoring reaction progress via LC-MS and purification using flash chromatography (0–100% ethyl acetate/hexane gradient) . To maximize yields, ensure stoichiometric control of reagents (e.g., 1.1–1.2 equivalents of chloroformate relative to the acid) and optimize reaction time (2–4 hours for anhydride formation).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR : Confirm regiochemistry and substituent positions via <sup>1</sup>H and <sup>13</sup>C NMR. For example, pyrimidine protons typically resonate at δ 8.5–9.0 ppm .

- HRMS : Verify molecular weight (e.g., [M+H]<sup>+</sup> ion) with accuracy ≤2 ppm .

- IR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm<sup>−1</sup> for the carbamate).

- Melting Point : Consistency in melting range (e.g., 114–116°C) indicates purity .

Advanced Research Questions

Q. How can computational methods predict and optimize reaction pathways for derivatives of this compound?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example, ICReDD’s approach integrates reaction path searches with experimental data to identify optimal conditions (e.g., solvent polarity, temperature) for cross-coupling or functionalization reactions . Validate predictions by comparing computed activation energies with experimental kinetics.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : If NMR signals overlap (e.g., pyrrolidine methylene protons), use 2D techniques (COSY, HSQC) to resolve connectivity. For ambiguous HRMS fragments, perform isotopic labeling or tandem MS/MS. Cross-reference with analogs (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) to identify common fragmentation patterns .

Q. How does the steric and electronic environment of the pyrrolidine-carbamate moiety influence reactivity?

- Methodology : Conduct Hammett analysis or DFT studies to evaluate substituent effects. For instance, the tert-butyl group provides steric protection to the carbamate, reducing hydrolysis rates. Compare reactivity with non-bulky analogs (e.g., methyl carbamates) in nucleophilic substitution or catalytic hydrogenation .

Q. What safety protocols are critical for handling this compound in catalytic studies?

- Methodology : Refer to SDS guidelines:

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .

- Stability : Store under inert atmosphere (N2) at room temperature; avoid moisture due to potential carbamate hydrolysis .

- Toxicity : Acute toxicity data (e.g., LD50) should guide spill response (e.g., neutralize with NaHCO3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.